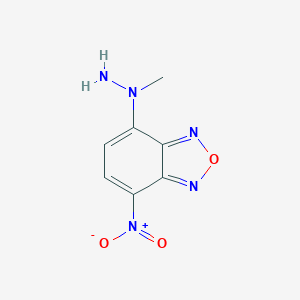

4-(1-Methylhydrazino)-7-nitrobenzofurazan

説明

4-(1-Methylhydrazino)-7-nitrobenzofurazan is a benzofurazan derivative characterized by a fused benzofurazan core (a benzene ring fused to a furazan, a heterocyclic ring containing two nitrogen and two oxygen atoms). The compound features a 1-methylhydrazino group at position 4 and a nitro group at position 6. Benzofurazan derivatives are widely studied for their fluorescent properties, reactivity, and applications in bioimaging or medicinal chemistry .

Structure

2D Structure

特性

IUPAC Name |

1-methyl-1-(4-nitro-2,1,3-benzoxadiazol-7-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O3/c1-11(8)4-2-3-5(12(13)14)7-6(4)9-15-10-7/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUXVETWVIWDEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C2=NON=C12)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393400 | |

| Record name | 4-(1-Methylhydrazino)-7-nitrobenzofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214147-22-5 | |

| Record name | 4-(1-Methylhydrazino)-7-nitrobenzofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-Methylhydrazino)-7-nitrobenzofurazan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Nucleophilic Substitution with Methylhydrazine

The primary synthesis route involves reacting 4-chloro-7-nitrobenzofurazan with methylhydrazine in ethanol under reflux conditions. This nucleophilic substitution replaces the chlorine atom with a methylhydrazino group. The reaction proceeds as follows:

-

Reagent Preparation :

-

Reaction Conditions :

-

Product Isolation :

Critical Factors :

-

Solvent Choice : Ethanol facilitates nucleophilic substitution due to its polar protic nature, while chloroform aids in crystallization.

-

Stoichiometry : A 1.23:1 molar ratio of methylhydrazine to 4-chloro-7-nitrobenzofurazan ensures complete substitution.

Optimization of Reaction Parameters

Table 1: Impact of Reaction Time on Yield

| Reaction Time (min) | Yield (%) | Purity (HPLC) |

|---|---|---|

| 10 | 32 | 85% |

| 20 | 57 | 98% |

| 30 | 55 | 97% |

Solvent Systems

Ethanol alone suffices for the substitution reaction, but adding chloroform post-reaction reduces solubility, promoting crystallization. Alternative solvents like acetonitrile or THF were tested but resulted in lower yields (≤40%) due to poor nucleophilicity enhancement.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR analysis (400 MHz, DMSO-d6 + D2O) confirms the structure:

High-Performance Liquid Chromatography (HPLC)

HPLC (C18 column, 488 nm detection) shows a single peak at Rt = 3.4 min for MNBDH, confirming >98% purity. Post-oxidation, a new peak appears at Rt = 4.2 min, corresponding to the fluorescent product MNBDA.

Table 2: HPLC Retention Times and Fluorescence Properties

| Compound | Retention Time (min) | λ<sub>ex</sub>/λ<sub>em</sub> (nm) |

|---|---|---|

| MNBDH | 3.4 | Non-fluorescent |

| MNBDA | 4.2 | 470/540 |

Industrial-Scale Production Considerations

While laboratory-scale synthesis is well-documented, industrial production requires addressing:

-

Cost Efficiency : Replacing ethanol with cheaper solvents like isopropanol.

-

Waste Management : Recycling chloroform via distillation.

-

Catalyst Use : Exploring phase-transfer catalysts to accelerate substitution.

Comparative Analysis with Analogous Compounds

MNBDH’s synthesis mirrors that of 5-(1-Methylhydrazino)-1,2,3-thiadiazole , but the benzofurazan core necessitates milder conditions due to its electron-withdrawing nitro group. For example, thiadiazole derivatives require harsher bases (e.g., K2CO3) for substitution.

Challenges and Solutions in Synthesis

Byproduct Formation

Over-alkylation can occur if methylhydrazine exceeds stoichiometric ratios, producing N,N'-dimethylhydrazine derivatives . Mitigation strategies include:

化学反応の分析

Types of Reactions: 4-(1-Methylhydrazino)-7-nitrobenzofurazan undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using hydrazine derivatives to form different hydrazino compounds.

Substitution: The methylhydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrazine and its derivatives are frequently used as reducing agents.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium carbonate.

Major Products: The major products formed from these reactions include various substituted benzofurazan derivatives, which can be further utilized in different chemical applications .

科学的研究の応用

Organic Chemistry

MNBDH serves as a precursor in synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation : The nitro group can be reduced to an amino group.

- Reduction : It can be reduced using hydrazine derivatives.

- Substitution : The methylhydrazino group participates in nucleophilic substitution reactions.

Biological Applications

MNBDH and its derivatives are studied for their potential biological activities, which include:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens.

- Anticancer Properties : Research indicates potential antitumor effects due to the compound's ability to interfere with cellular processes involved in tumor growth.

- Fluorogenic Substrate Development : MNBDH has been optimized as a fluorogenic substrate in assays for detecting DNA through peroxidase-mimicking DNAzymes. This application allows for sensitive detection of single-stranded DNA targets with low detection limits (1 nmol L) .

Analytical Chemistry

MNBDH is utilized as a derivatizing agent for the analysis of aldehydes and ketones. Its ability to form stable hydrazones makes it suitable for air monitoring applications, particularly in analyzing tobacco smoke .

Case Study 1: Fluorescence Assay Development

A study characterized MNBDH as a new fluorogenic substrate in peroxidation reactions catalyzed by DNAzymes. The optimized conditions led to the development of an assay capable of detecting DNA at extremely low concentrations .

Case Study 2: Monitoring Air Quality

Research demonstrated the use of MNBDH for monitoring aldehyde levels in air samples. The compound reacts with carbonyl compounds under acidic conditions, facilitating the detection of harmful substances .

作用機序

The mechanism of action of 4-(1-Methylhydrazino)-7-nitrobenzofurazan involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylhydrazino group can also participate in reactions that modify the compound’s activity and specificity .

類似化合物との比較

Comparison with Similar Compounds

To contextualize 4-(1-methylhydrazino)-7-nitrobenzofurazan, we compare it structurally and functionally with analogous compounds from diverse chemical families. Key comparisons focus on substituent effects, spectral properties, and biological activities.

Structural and Substituent Comparisons

Nitrobenzofurazan Derivatives

- 7-(N-[4-(7-Nitrobenzofurazan)]oxyphthalimide) (): Core Structure: Benzofurazan with a nitro group at position 7. Substituents: A phthalimide group linked via an oxygen atom at position 3. Key Differences: The absence of a methylhydrazino group reduces nucleophilic reactivity compared to the target compound. Spectral Data:

- ¹H-NMR : δ 8.52 (H-13), 8.01 (H-1, H-4), 7.91 (H-2, H-3) .

- IR : Nitro group absorption at ~1527 cm⁻¹.

Benzodithiazine Derivatives

- Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (, Compound 3): Core Structure: Benzodithiazine (sulfur-containing heterocycle). Substituents: 1-Methylhydrazino at position 3, chloro at position 6, and ester at position 7. Key Differences: The sulfur-rich benzodithiazine core alters electronic properties compared to benzofurazan. The ester group enhances solubility but reduces stability under basic conditions. Spectral Data:

- ¹H-NMR : δ 3.30 (N-CH₃), 3.88 (CH₃O), 8.09 (H-5) .

- IR : C=O stretch at 1740 cm⁻¹, N-H at 3360 cm⁻¹.

Thiadiazole Derivatives

- 5-(2-Biphenylyl)-2-(1-methylhydrazino)-1,3,4-thiadiazole (, Compound 4m): Core Structure: 1,3,4-Thiadiazole. Substituents: 1-Methylhydrazino at position 2, biphenylyl at position 4. Key Differences: The thiadiazole core is smaller and more rigid than benzofurazan, favoring π-π stacking interactions. Biological Activity: Exhibits anticonvulsant activity comparable to phenytoin, attributed to the biphenylyl group enhancing blood-brain barrier penetration .

Physicochemical Properties

生物活性

4-(1-Methylhydrazino)-7-nitrobenzofurazan (MNBDH) is a multifunctional compound primarily recognized for its applications in biological experiments as a dye and substrate. Its unique structure allows it to engage in various biochemical interactions, making it a subject of interest in medicinal chemistry and bioanalytical methods. This article explores the biological activity of MNBDH, focusing on its mechanisms, applications, and relevant case studies.

MNBDH is derived from 7-nitrobenzofurazan, a compound known for its fluorescent properties. The addition of a methylhydrazino group enhances its reactivity and potential utility in biological assays. The molecular formula for MNBDH is CHNO, and its structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of MNBDH can be attributed to several mechanisms:

- Fluorescent Properties : MNBDH is utilized as a fluorogenic substrate in various assays, particularly in detecting nucleic acids. Upon oxidation by peroxidases or DNAzymes, it generates a fluorescent signal, facilitating the detection of specific DNA sequences with high sensitivity .

- Antimicrobial Activity : Preliminary studies indicate that derivatives of MNBDH exhibit antimicrobial properties. The compound's ability to disrupt bacterial cell membranes has been noted, suggesting potential applications in developing new antimicrobial agents.

- Neurotoxicity Studies : Research has shown that compounds similar to MNBDH can interact with monoamine oxidase (MAO) enzymes, which are crucial in neurochemistry. While MNBDH itself has not been directly linked to neurotoxicity, understanding its analogs provides insights into its potential effects on neuronal health .

Case Study: Fluorogenic Substrate Development

A significant study explored the optimization of MNBDH as a fluorogenic substrate for DNA detection. The research focused on various parameters affecting fluorescence intensity, including pH levels and hydrogen peroxide concentration. The results demonstrated that:

- The optimal concentration of hydrogen peroxide for the reaction was found to be between 20-30 mmol L, beyond which the reaction rate decreased due to potential damage to the DNAzyme involved .

- The detection limit achieved was 1 nmol L for single-stranded DNA targets, showcasing the compound's utility in sensitive bioanalytical applications.

Table: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Fluorescence | Oxidation by peroxidases/DNAzymes | |

| Antimicrobial | Disruption of bacterial membranes | |

| Neurotoxicity | Interaction with MAO enzymes |

Applications in Research

The diverse biological activities of MNBDH make it a versatile tool in research:

- Bioanalytical Methods : Its use as a fluorogenic substrate allows for real-time monitoring of biochemical reactions, particularly in nucleic acid detection.

- Potential Therapeutics : Ongoing investigations into its antimicrobial properties could lead to novel treatments for resistant bacterial strains.

- Neuroscience Research : Understanding the interactions of similar compounds with MAO may provide insights into neurodegenerative diseases.

Q & A

Basic: What is the standard synthesis protocol for MNBDH, and how is its purity validated?

MNBDH is synthesized by reacting 4-chloro-7-nitrobenzofurazan (1 mmol) with methylhydrazine (1.23 mmol) in ethanol under reflux for 20 minutes. Post-reaction, chloroform is added, and the mixture is stirred at 60°C for 1 hour. Red crystals precipitate after 24 hours, which are filtered, washed with hexane, and recrystallized using a methanol–1,2-dichloroethane mixture, yielding 57% pure product . Purity is confirmed via ¹H NMR (e.g., δ=3.88 ppm for N–CH₃) and HPLC with fluorescence/colorimetric detection .

Advanced: How can the synthesis of MNBDH be optimized to improve yield and reduce byproducts?

Key variables include:

- Reaction time : Extending reflux beyond 20 minutes may increase side reactions (e.g., dimerization) .

- Solvent choice : Ethanol’s polarity influences reaction kinetics; alternative solvents (e.g., acetonitrile) could enhance selectivity.

- Purification : Gradient recrystallization (e.g., methanol-dichloroethane) minimizes impurities. Advanced characterization via X-ray diffraction or mass spectrometry can identify unexpected byproducts, such as dimerized hydrazyl radicals formed during oxidation .

Basic: What are the primary applications of MNBDH in analytical chemistry?

MNBDH is a fluorogenic reagent for detecting aldehydes/ketones via hydrazone formation in acidic media. Compared to DNPH, it offers:

- Higher selectivity (absorption >470 nm) and lower detection limits due to larger molar absorptivity.

- Resistance to interference from ozone/NO₂, which oxidize MNBDH to a single product (MNBDA), simplifying HPLC separation .

Advanced: How do reaction kinetics and environmental oxidizers affect MNBDH-based assays?

MNBDH reacts faster with carbonyl compounds than DNPH, but ozone/NO₂ quantitatively oxidize it to MNBDA, necessitating controlled environments for air monitoring . Kinetic studies using stopped-flow spectroscopy reveal pseudo-first-order dependence on aldehyde concentration. Interference from peroxides or metal ions (e.g., hemin in DNAzyme assays) requires buffer optimization (e.g., 2 µM hemin in buffer A) .

Advanced: How is MNBDH utilized in peroxidase-like DNAzyme activity studies?

MNBDH serves as a fluorogenic substrate in G-quadruplex-hemin DNAzyme assays. Experimental design considerations:

- Buffer composition : 2 µM hemin and 1 µM HT (human telomeric DNA) in buffer A.

- Detection : HPLC with fluorescence monitoring (λₑₓ=470 nm, λₑₘ=537 nm) tracks MNBDH conversion to MNBDA, correlating with peroxidase activity .

Basic: How does MNBDH differ structurally and functionally from NBD-F?

MNBDH (methylhydrazine derivative) detects carbonyl compounds, while NBD-F (fluorinated analog) targets amines. NBD-F forms fluorescent adducts with primary/secondary amines (e.g., amino acids), with absorption at 495 nm and emission at 515 nm . MNBDH’s nitro and hydrazino groups enable distinct redox reactivity and fluorogenic responses .

Advanced: What are the stability challenges of MNBDH under oxidative conditions?

MNBDH undergoes oxidation to MNBDA, but prolonged exposure to strong oxidizers (e.g., PbO₂, KMnO₄) generates persistent hydrazyl radicals or dimeric compounds (e.g., 4,7-benzofurazandione derivatives). Stability assays using EPR spectroscopy or cyclic voltammetry are recommended to monitor radical formation and degradation pathways .

Advanced: How should researchers reconcile contradictory data on MNBDH’s reactivity across studies?

Discrepancies often arise from:

- Analytical methods : HPLC vs. spectrophotometric detection may yield varying sensitivity .

- Environmental factors : Humidity or trace metals (e.g., Hg²⁺) alter reaction kinetics .

- Sample preparation : Recrystallization purity impacts reactivity. Cross-validation using LC-MS and control experiments (e.g., spiking with MNBDA) is advised .

Key Methodological Takeaways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。